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Compound of Interest

Compound Name: 3-Decanamine

Cat. No.: B13828720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties

of long-chain primary amines (C10-C20). A thorough understanding of the energetic landscape

of these molecules is paramount for researchers and professionals involved in chemical

synthesis, reaction design, and drug development. This document presents available

quantitative thermochemical data, details key experimental methodologies for their

determination, and visualizes relevant biochemical and synthetic pathways.

Core Thermochemical Data of Long-Chain Primary
Amines
The following tables summarize key thermochemical data for a range of long-chain primary

amines. These values are essential for predicting reaction feasibility, calculating reaction

enthalpies, and understanding the stability of these compounds. All data is presented for

standard conditions (298.15 K and 1 bar) unless otherwise specified. Data for some

compounds in this range is sparse in publicly available literature; where specific experimental

values could not be located, this is indicated.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation represents the change in enthalpy when one mole of

a compound is formed from its constituent elements in their standard states.
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Compound Name Formula State ΔfH° (kJ/mol)

Decylamine C₁₀H₂₃N Liquid -291.9

Dodecylamine C₁₂H₂₇N Liquid -352.5 ± 3.6[1]

Tetradecylamine C₁₄H₃₁N Solid
Data not readily

available

Hexadecylamine C₁₆H₃₅N Solid
Data not readily

available

Octadecylamine C₁₈H₃₉N Solid
Data not readily

available

Table 2: Standard Molar Entropy (S°)

Standard molar entropy is the entropy content of one mole of a substance under standard state

conditions.

Compound Name Formula State S° (J/mol·K)

Decylamine C₁₀H₂₃N Liquid
Data not readily

available

Dodecylamine C₁₂H₂₇N Liquid
Data not readily

available

Tetradecylamine C₁₄H₃₁N Solid
Data not readily

available

Hexadecylamine C₁₆H₃₅N Solid
Data not readily

available

Octadecylamine C₁₈H₃₉N Solid
Data not readily

available

Table 3: Standard Molar Heat Capacity (Cp°)
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The standard molar heat capacity is the amount of heat required to raise the temperature of

one mole of a substance by one Kelvin at constant pressure.

Compound Name Formula State Cp° (J/mol·K)

Decylamine C₁₀H₂₃N Liquid
Data not readily

available

Dodecylamine C₁₂H₂₇N Liquid
Data not readily

available

Tetradecylamine C₁₄H₃₁N Solid
Data not readily

available

Hexadecylamine C₁₆H₃₅N Solid
Data not readily

available

Octadecylamine C₁₈H₃₉N Solid
Data not readily

available

Table 4: Standard Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation is the change in Gibbs free energy that

accompanies the formation of one mole of a substance in its standard state from its constituent

elements in their standard states. It is a key indicator of the spontaneity of a formation reaction.
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Compound Name Formula State ΔfG° (kJ/mol)

Decylamine C₁₀H₂₃N Liquid
Data not readily

available

Dodecylamine C₁₂H₂₇N Liquid
Data not readily

available

Tetradecylamine C₁₄H₃₁N Solid
Data not readily

available

Hexadecylamine C₁₆H₃₅N Solid
Data not readily

available

Octadecylamine C₁₈H₃₉N Solid
Data not readily

available

Note: The lack of comprehensive experimental data for longer-chain amines highlights an area

for future research. Theoretical calculations and group additivity methods can be employed to

estimate these values.

Experimental Protocols for Determining
Thermochemical Properties
Accurate determination of thermochemical data relies on precise experimental methodologies.

The following sections detail the protocols for two key techniques used to measure the

thermochemical properties of long-chain amines.

Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is the primary method for determining the enthalpy of combustion of liquid

and solid compounds, from which the enthalpy of formation can be calculated.

Objective: To determine the standard enthalpy of combustion (ΔcH°) of a long-chain amine.

Materials and Apparatus:

Isoperibol or adiabatic bomb calorimeter
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Oxygen bomb

Calorimeter bucket

Stirrer

High-precision thermometer (e.g., platinum resistance thermometer)

Ignition unit

Pellet press (for solid amines)

Crucible (e.g., platinum or fused silica)

Fuse wire (e.g., platinum or nichrome)

Benzoic acid (standard for calibration)

High-purity oxygen

Distilled water

Detailed Protocol:

Calibration of the Calorimeter:

Accurately weigh approximately 1 g of benzoic acid pellet and place it in the crucible.

Cut a piece of fuse wire of known length and mass, and securely attach it to the bomb

electrodes, ensuring it is in contact with the benzoic acid pellet.

Add 1 mL of distilled water to the bottom of the bomb to ensure saturation of the internal

atmosphere with water vapor.

Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30

atm.

Submerge the bomb in the calorimeter bucket containing a known mass of distilled water.
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Assemble the calorimeter, ensuring the thermometer and stirrer are correctly positioned.

Allow the system to reach thermal equilibrium, recording the temperature at regular

intervals for a few minutes to establish a baseline.

Ignite the sample by passing a current through the fuse wire.

Record the temperature at short intervals as it rises, and continue recording until it begins

to cool, establishing a post-combustion temperature profile.

Release the pressure from the bomb, and measure the length of the unburned fuse wire to

determine the amount of wire that combusted.

Titrate the bomb washings with a standard sodium carbonate solution to determine the

amount of nitric acid formed from the residual nitrogen in the bomb.

Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of

combustion of benzoic acid and the corrected temperature rise.

Combustion of the Long-Chain Amine Sample:

For solid amines, prepare a pellet of a known mass (approximately 0.5-1.0 g). For liquid

amines, use a gelatin capsule of known mass and heat of combustion, or a tared crucible.

Repeat the procedure from step 1, replacing the benzoic acid with the long-chain amine

sample.

Calculate the total heat released during the combustion of the amine sample using the

calibrated heat capacity of the calorimeter and the corrected temperature rise.

Correct the total heat released for the heat of combustion of the fuse wire and the heat of

formation of nitric acid.

Calculate the standard enthalpy of combustion (ΔcH°) of the long-chain amine per mole.

Calculation of Enthalpy of Formation:
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Using the balanced chemical equation for the combustion of the amine and the known

standard enthalpies of formation of CO₂(g) and H₂O(l), calculate the standard enthalpy of

formation (ΔfH°) of the long-chain amine using Hess's Law.

Differential Scanning Calorimetry (DSC) for Phase
Transitions
DSC is a powerful technique for studying the thermal transitions of materials, such as melting

and solid-solid phase transitions, and for determining the heat capacity of a substance.

Objective: To determine the melting point, enthalpy of fusion, and heat capacity of a solid long-

chain amine.

Materials and Apparatus:

Differential Scanning Calorimeter (DSC)

Hermetic aluminum or gold-plated steel pans and lids

Crimper for sealing pans

High-purity indium (for calibration)

High-purity nitrogen or argon for purging

Detailed Protocol:

Calibration of the DSC Instrument:

Perform a temperature and enthalpy calibration using a high-purity indium standard.

Heat the indium sample at a controlled rate (e.g., 10 °C/min) through its melting point

(156.6 °C).

Compare the observed melting point and enthalpy of fusion to the known values for indium

and apply the necessary correction factors.

Sample Preparation:
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Accurately weigh 3-5 mg of the long-chain amine sample into a tared DSC pan.

Hermetically seal the pan using a crimper to prevent any loss of sample due to

volatilization.

Prepare an empty, sealed pan to be used as a reference.

DSC Measurement:

Place the sample pan and the reference pan into the DSC cell.

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50

mL/min).

Equilibrate the sample at a temperature well below its expected melting point (e.g., 0 °C).

Heat the sample at a constant rate (e.g., 5 or 10 °C/min) to a temperature well above its

melting point.

Record the heat flow as a function of temperature. The resulting plot is the DSC

thermogram.

To determine the heat capacity, a three-step method is typically used:

Run a baseline with two empty pans.

Run a standard material (e.g., sapphire) of known heat capacity.

Run the sample pan.

The heat capacity of the sample can then be calculated by comparing the heat flow

signals.

Data Analysis:

From the DSC thermogram, determine the onset temperature of the endothermic peak,

which corresponds to the melting point (Tm).

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔfusH).
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Analyze the heat flow data from the three-step heat capacity measurement to calculate the

specific heat capacity (Cp) as a function of temperature.

Visualizations of Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes involving long-

chain amines.

Synthesis of Long-Chain Primary Amines
The synthesis of long-chain primary amines often starts from readily available fatty acids

derived from natural sources. A common industrial method is the nitrile process.

Fatty Acid
(e.g., Stearic Acid)

Nitrile Formation
(>250 °C, Metal Oxide Catalyst)

Ammonia (NH3)

Fatty Nitrile
(e.g., Stearonitrile)

Water (2 H2O)by-product

Hydrogenation
(H2, Ni or Co Catalyst)

Long-Chain Primary Amine
(e.g., Octadecylamine)

Click to download full resolution via product page

Caption: Workflow for the synthesis of a long-chain primary amine from a fatty acid via the

nitrile process.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling
Pathway
Long-chain amines are part of a broader class of biogenic amines that can interact with various

receptors in the body. Trace amine-associated receptors (TAARs) are a class of G protein-

coupled receptors that are activated by trace amines. TAAR1, in particular, plays a significant

role in modulating monoaminergic systems.
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Caption: Simplified signaling cascade of the Trace Amine-Associated Receptor 1 (TAAR1).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical
Data of Long-Chain Amines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13828720#thermochemical-data-for-long-chain-
amines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b13828720?utm_src=pdf-custom-synthesis
https://www2.latech.edu/~hhegab/pages/me354/Lab2/Lab2_bombcal_Sp97.htm
https://www.benchchem.com/product/b13828720#thermochemical-data-for-long-chain-amines
https://www.benchchem.com/product/b13828720#thermochemical-data-for-long-chain-amines
https://www.benchchem.com/product/b13828720#thermochemical-data-for-long-chain-amines
https://www.benchchem.com/product/b13828720#thermochemical-data-for-long-chain-amines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13828720?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13828720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

